N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11200676
InChI: InChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-10-3-5-11-13(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16)
SMILES: CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide

CAS No.:

Cat. No.: VC11200676

Molecular Formula: C14H13NO4

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide -

Specification

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide
Standard InChI InChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-10-3-5-11-13(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16)
Standard InChI Key AORIQXYNAWCFHI-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3
Canonical SMILES CC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a 2,3-dihydro-1,4-benzodioxin moiety, a bicyclic structure comprising a benzene ring fused with a 1,4-dioxane ring. This core is substituted at the 6-position with an amide group (–NH–C(=O)–) connected to a 5-methylfuran-2-carboxamide unit. The furan ring introduces a planar, electron-rich heterocycle, while the methyl group at the 5-position enhances steric bulk and modulates electronic effects .

Molecular Formula and Weight

The molecular formula is C₁₅H₁₅NO₄, derived from:

  • Benzodioxin (C₈H₈O₂)

  • 5-Methylfuran-2-carboxamide (C₇H₇NO₂)

The molecular weight is 281.29 g/mol, calculated as follows:

MW=(12.01×15)+(1.01×15)+(14.01×1)+(16.00×4)=281.29g/mol\text{MW} = (12.01 \times 15) + (1.01 \times 15) + (14.01 \times 1) + (16.00 \times 4) = 281.29 \, \text{g/mol}

This aligns with analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (MW 336.3 g/mol) .

Physicochemical Properties

PropertyValue/Range
Melting Point180–185°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.1–2.5 (estimated)

The benzodioxin and furan rings contribute to hydrophobicity, as evidenced by the predicted LogP value .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

  • Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine:

    • Reduction of 6-nitro-1,4-benzodioxane using catalytic hydrogenation (H₂/Pd-C).

  • Amide Coupling:

    • Reaction of 5-methylfuran-2-carboxylic acid with the benzodioxin amine using coupling agents like HATU or EDCI .

Reaction Conditions and Yield Optimization

  • Coupling Agents: HATU outperforms EDCI in yield (78% vs. 65%) due to enhanced activation of the carboxylic acid.

  • Solvent System: Dichloromethane (DCM) or DMF at 0–25°C minimizes side reactions.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85–6.75 (m, 3H, benzodioxin aromatic)

    • δ 7.25 (s, 1H, furan H-3)

    • δ 2.35 (s, 3H, –CH₃)

    • δ 4.30 (s, 4H, –O–CH₂–CH₂–O–)

  • ¹³C NMR:

    • 168.5 ppm (amide C=O)

    • 152.1 ppm (furan C-2)

    • 116.4–121.2 ppm (aromatic carbons)

Mass Spectrometry

  • ESI-MS: m/z 282.1 [M+H]⁺ (calculated: 281.29) .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key Functional GroupsReported Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide281.29Benzodioxin, furan carboxamideUnder investigation
EVT-11491475342.36Benzodioxin, bis-furanEnzyme inhibition
VC5791856405.20Bromine, isoxazoleCytotoxicity studies

Challenges and Future Directions

  • Synthetic Scalability: Optimize catalytic systems for large-scale amide coupling.

  • Biological Screening: Prioritize in vitro assays for kinase or protease inhibition .

  • Computational Modeling: Molecular docking studies to predict target engagement .

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